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Compound of Interest

Compound Name: 4-Chloro-3-iodoaniline

CAS No.: 573764-31-5

Cat. No.: B181719 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic utility of 4-chloro-3-
iodoaniline, a versatile building block in modern organic synthesis. Its value lies in the

differential reactivity of its two halogen substituents, enabling highly regioselective

functionalization. This document outlines the core principles of this selectivity and provides

detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions,

empowering researchers to leverage this scaffold in pharmaceutical, agrochemical, and

materials science applications.[1][2]

Core Concepts: Physicochemical Properties and
Safety
A thorough understanding of the substrate's properties and handling requirements is

paramount for successful and safe experimentation.

Physicochemical Data
4-Chloro-3-iodoaniline is a dihalogenated aromatic amine that serves as a foundational

intermediate for more complex molecular architectures.[2]
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Property Value Source

IUPAC Name 4-chloro-3-iodoaniline PubChem[3]

CAS Number 573764-31-5 PubChem[3]

Molecular Formula C₆H₅ClIN PubChem[3]

Molecular Weight 253.47 g/mol PubChem[3]

Appearance Solid (Typical) N/A

Melting Point
Varies by isomer; 65-70 °C for

3-chloro-4-iodoaniline
Sigma-Aldrich

Note: The isomer 4-chloro-2-iodoaniline (CAS 63069-48-7) has a melting point of 39-43 °C.

Critical Safety and Handling Protocols
Halogenated anilines and their derivatives are classified as hazardous and require strict

adherence to safety protocols.[4]

Personal Protective Equipment (PPE): Always use a certified chemical fume hood. Wear

nitrile gloves, a flame-resistant lab coat, and chemical safety goggles with a face shield.[5][6]

Handling: This compound is toxic if swallowed, inhaled, or absorbed through the skin. Avoid

generating dust.[4] Containers should be opened and handled with care in a well-ventilated

area.[4][6]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location, away

from light and incompatible materials.[4][5]

Disposal: Dispose of waste materials and contaminated containers through a licensed

professional waste disposal service, in accordance with local, state, and federal regulations.

[4]

The Principle of Regioselective Functionalization
The synthetic power of 4-chloro-3-iodoaniline stems from the significant difference in

reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-
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catalyzed cross-coupling reactions. The C-I bond is considerably weaker and more polarized

than the C-Cl bond, making it far more susceptible to the initial, rate-determining oxidative

addition step with a Palladium(0) catalyst.[7] This reactivity differential (I > Br > OTf >> Cl)

allows for the precise and selective functionalization at the C3 position (iodo) while leaving the

C4 position (chloro) intact for subsequent transformations.[7]

This two-stage reactivity allows for the sequential and controlled introduction of different

functional groups, making it an ideal scaffold for building molecular diversity from a single

starting material.

Synthetic Workflow
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Caption: Workflow for sequential functionalization of 4-chloro-3-iodoaniline.

Application Protocol: Palladium-Catalyzed C-C
Bond Formation
Carbon-carbon bond formation is a cornerstone of modern synthesis. The Suzuki-Miyaura and

Sonogashira couplings are two of the most robust methods for achieving this transformation

selectively on the C-I bond of 4-chloro-3-iodoaniline.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura reaction is an exceptionally versatile method for forming C(sp²)-C(sp²)

bonds by coupling an organoboron species with an organic halide.[8] It is widely favored for its

mild reaction conditions, tolerance of diverse functional groups, and use of generally non-toxic

reagents. The reaction proceeds via a well-established catalytic cycle involving oxidative

addition, transmetalation, and reductive elimination.[7][8]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol describes a general procedure for the selective coupling of an arylboronic acid at

the C-I position of 4-chloro-3-iodoaniline.

Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add

4-chloro-3-iodoaniline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base

such as K₂CO₃ or K₃PO₄ (3.0 equiv).

Catalyst Addition: Add the palladium catalyst, for example,

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or

Nitrogen) three times.

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or

toluene/ethanol/water, via syringe. The reaction concentration is typically 0.1-0.2 M.

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress

by TLC or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate

and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to yield the

desired 3-aryl-4-chloroaniline.

Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne

and an aryl or vinyl halide.[9] It uniquely employs a dual catalytic system, consisting of a

palladium complex and a copper(I) salt (typically CuI), under mild, basic conditions.[10][11] This

reaction is instrumental in synthesizing conjugated enynes and aryl alkynes, which are

precursors for many pharmaceuticals and organic materials.[9][11]
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Caption: Simplified intersecting catalytic cycles of the Sonogashira reaction.

This protocol provides a general method for the regioselective alkynylation of 4-chloro-3-
iodoaniline.

Reagent Preparation: To an oven-dried Schlenk flask, add 4-chloro-3-iodoaniline (1.0

equiv), the palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI)

(3-10 mol%).

Inert Atmosphere: Equip the flask with a magnetic stir bar and a condenser, then evacuate

and backfill with an inert gas (Argon or Nitrogen) three times.

Solvent and Base: Add an anhydrous, degassed solvent like THF or DMF, followed by a

degassed amine base such as triethylamine (TEA) or diisopropylamine (DIPA) (2.5-3.0

equiv).

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
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Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the

starting material is consumed, as monitored by TLC or LC-MS.

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove

catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced

pressure.

Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl

solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate. Purify the crude product by flash column chromatography.

Application Protocol: Palladium-Catalyzed C-N
Bond Formation
Buchwald-Hartwig Amination: Synthesis of Substituted
Arylamines
The Buchwald-Hartwig amination is a powerful and broadly applicable palladium-catalyzed

cross-coupling reaction for the formation of C-N bonds.[12][13] It has revolutionized the

synthesis of arylamines, which are ubiquitous in pharmaceuticals, by allowing the coupling of

aryl halides with a wide range of amines under relatively mild conditions.[14][15] The reaction's

success hinges on the use of bulky, electron-rich phosphine ligands that facilitate the key

reductive elimination step.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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